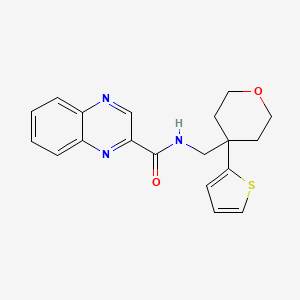

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a tetrahydro-2H-pyran (oxane) moiety substituted with a thiophene group. The tetrahydro-2H-pyran-thiophene substituent likely enhances lipophilicity and metabolic stability, while the carboxamide bridge facilitates hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(16-12-20-14-4-1-2-5-15(14)22-16)21-13-19(7-9-24-10-8-19)17-6-3-11-25-17/h1-6,11-12H,7-10,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEUSCOBEPJQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been known to interact with various receptors and enzymes, which could provide a hint towards the potential targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. This can lead to changes in the biochemical processes within the cell.

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that this compound may influence several biochemical pathways, leading to downstream effects that can alter cellular functions.

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities, and a thiophene ring that may contribute to its pharmacological properties. The presence of the tetrahydropyran moiety enhances the compound's lipophilicity, potentially improving its bioavailability.

Chemical Formula : C16H18N2O2S

Molecular Weight : 306.39 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, including those related to cancer progression and inflammation.

- Receptor Modulation : It interacts with specific receptors, potentially modulating signaling pathways implicated in cellular proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For example, a study on similar quinoxaline compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cancer type .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivative A | HCT116 (Colorectal) | 25 |

| Quinoxaline Derivative B | MCF7 (Breast) | 30 |

| N-(thiophen-2-yl)methylquinoxaline | HeLa (Cervical) | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that derivatives with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 15 µg/mL for certain strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituent Variations : Altering substituents on the quinoxaline or thiophene rings can enhance or diminish activity.

- Linker Length : The length and flexibility of the linker between the thiophene and quinoxaline moieties affect binding affinity and selectivity towards biological targets.

Case Studies

- In vitro Studies : A recent study synthesized a series of quinoxaline derivatives, including our compound of interest, which were tested against various cancer cell lines. Results indicated that compounds with a thiophene moiety exhibited enhanced cytotoxicity compared to those without .

- In vivo Studies : Animal models have been utilized to further explore the therapeutic potential of similar compounds. Findings suggested that these derivatives could significantly reduce tumor size when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide and analogous compounds:

*Estimated values based on structural analogs and computational predictions.

Structural and Functional Analysis

Quinoxaline vs. Acetamide Core The target compound’s quinoxaline core enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in acetamide-based analogs like N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide . This difference may explain the quinoxaline derivatives’ superior kinase inhibition compared to acetamide-based compounds, which likely target G-protein-coupled receptors (GPCRs).

In contrast, the target compound’s tetrahydro-2H-pyran-thiophene group balances lipophilicity and metabolic stability. Halogenated Phenoxy Groups: Fluorine and chlorine substituents in analogs enhance electronegativity and binding affinity to hydrophobic pockets, as seen in 3-(4-fluoro-2-methoxyphenoxy)-N-(3-(methylsulfonyl)phenyl)quinoxaline-2-carboxamide . The target compound lacks halogens but compensates with the electron-rich thiophene moiety.

Biological Activity Trends Quinoxaline derivatives with phenoxy substituents (e.g., 3-(4-fluoro-2-methoxyphenoxy)-...) show marked anti-inflammatory activity, likely due to cyclooxygenase (COX) inhibition . The target compound’s thiophene-tetrahydro-2H-pyran group may favor kinase selectivity, particularly against tyrosine kinases. The acetamide analog N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide demonstrates antidiabetic activity, suggesting divergent therapeutic applications compared to quinoxaline-based molecules .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s tetrahydro-2H-pyran-thiophene moiety requires multi-step synthesis, similar to analogs in and , which describe complex heterocyclic coupling reactions .

- Data Gaps : Experimental data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence, limiting direct comparison with patented analogs. Computational modeling and in vitro assays are recommended for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.